1-(azetidin-3-yl)-1H-pyrazole

Beschreibung

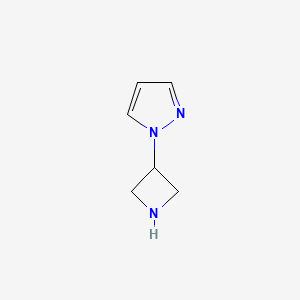

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-8-9(3-1)6-4-7-5-6/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVFEBGEHBKUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650948 | |

| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107627-16-6 | |

| Record name | 1-(Azetidin-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Azetidinyl)-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azetidin 3 Yl 1h Pyrazole and Its Analogues

Classical Approaches to Pyrazole (B372694) and Azetidine (B1206935) Ring Formation

The traditional synthesis of the constituent rings of 1-(azetidin-3-yl)-1H-pyrazole relies on well-established, time-honored reactions.

Cyclocondensation Reactions for Pyrazole Ring Synthesis

The most fundamental and widely used method for constructing the pyrazole ring is the cyclocondensation reaction. mdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.orgscielo.br The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com A classic example is the Knorr pyrazole synthesis, first reported in 1883, which utilizes the condensation of β-diketones with hydrazines. mdpi.com

Variations of this method employ α,β-unsaturated ketones and aldehydes as the three-carbon component. mdpi.comnih.gov The reaction of these substrates with hydrazines initially forms pyrazolines, which can then be oxidized to pyrazoles. beilstein-journals.org The choice of reactants and reaction conditions, such as solvent and catalyst, can significantly influence the regioselectivity of the reaction, leading to the formation of specific pyrazole isomers. organic-chemistry.org For instance, the use of aprotic, polar solvents like N,N-dimethylacetamide (DMAc) has been shown to favor the formation of 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Hydrazine | Acid or base catalysis | Polysubstituted pyrazole | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine | Formation of pyrazoline intermediate, then oxidation | Substituted pyrazole | beilstein-journals.org |

| α-Arylselanyl-1,3-diketone | Arylhydrazine | Glycerol, 60 °C, N₂ atmosphere | 4-Arylselanylpyrazole | scielo.br |

| Cross-conjugated enynone | Arylhydrazine | Room temperature, no catalyst | Regioselective pyrazole derivatives | nih.gov |

Strategies for Azetidine Ring Construction

The synthesis of the strained four-membered azetidine ring presents its own set of challenges. chemrxiv.org Classical approaches often involve intramolecular cyclization reactions of γ-amino alcohols or γ-haloamines. These reactions typically require the use of a strong base to facilitate the nucleophilic substitution that forms the ring. Another established method is the [2+2] cycloaddition of an imine with an alkene, although this can sometimes lead to issues with regioselectivity and stereoselectivity. nih.gov Ring expansion of three-membered rings, such as aziridines, also provides a pathway to azetidine derivatives. nih.gov More recent developments have focused on improving the efficiency and functional group tolerance of these methods. chemrxiv.orgrsc.org

Advanced Synthetic Protocols for this compound Formation

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules like this compound.

Coupling Reactions of Pyrazole and Azetidine Moieties

A prevalent strategy for synthesizing this compound involves the coupling of pre-formed pyrazole and azetidine rings. This can be achieved through nucleophilic substitution reactions where the nitrogen of the pyrazole ring displaces a leaving group on the 3-position of the azetidine ring. For instance, N-Boc-3-iodoazetidine can be coupled with various pyrazole derivatives. ktu.eduresearchgate.net

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also proven to be powerful tools. nih.govnih.govresearchgate.net In this approach, a borylated pyrazole can be coupled with a halogenated azetidine, or vice versa, in the presence of a palladium catalyst. nih.govresearchgate.net For example, a 4-bromopyrazole-azetidine hybrid has been successfully coupled with boronic acids using a palladium catalyst to diversify the pyrazole core. nih.govresearchgate.net Copper-catalyzed coupling reactions, such as the Ullmann condensation, have also been employed for the N-arylation of pyrazoles, a reaction that can be adapted for the formation of the N-azetidinyl bond. acs.org

| Pyrazole Component | Azetidine Component | Coupling Method | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | DBU, acetonitrile | nih.gov |

| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | DBU, acetonitrile | nih.gov |

| Brominated pyrazole-azetidine hybrid | Boronic acids | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | nih.govresearchgate.net |

| Pyrazole | Aryl halide | Ullmann Condensation | CuI, ligand (e.g., ethylene (B1197577) glycol) | acs.org |

Multi-component Reactions (MCRs) in the Synthesis of Derivatives

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including derivatives of pyrazole. mdpi.comacs.orgrsc.orgnih.gov MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates the majority of the atoms from the reactants. rsc.org While a direct MCR for this compound is not prominently reported, MCRs are widely used to generate a vast array of substituted pyrazole derivatives. mdpi.comnih.gov These reactions often involve the in-situ generation of a key intermediate, which then undergoes further reactions to form the final heterocyclic product. For example, a one-pot, four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can be used to synthesize highly substituted pyranopyrazoles. nih.gov

Regioselective Synthesis of this compound Isomers

The synthesis of this compound necessitates control over the regiochemistry of the pyrazole ring formation. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, two regioisomeric pyrazoles can be formed. mdpi.com Achieving regioselectivity is crucial for obtaining the desired 1,3-disubstituted pyrazole isomer.

Several strategies have been developed to address this challenge. One approach involves the use of carefully chosen starting materials and reaction conditions. For example, the reaction of arylhydrazines with 1,3-diketones in aprotic solvents like N,N-dimethylacetamide has been shown to provide high regioselectivity for the 1-aryl-3,5-disubstituted pyrazole isomer. organic-chemistry.org Another strategy involves a two-step process where an intermediate is formed and then cyclized under conditions that favor the formation of a single regioisomer. nih.gov For instance, the synthesis of 3-hydroxy-1H-pyrazole-4-carboxylates was achieved by first acylating hydrazines with methyl malonyl chloride, followed by cyclization. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions of tosylhydrazones with nitroalkenes have been reported to yield 3,4-diaryl-1H-pyrazoles with high regioselectivity, confirmed by 2D NMR techniques. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers

The chirality of the 3-substituted azetidine ring is a key feature for the biological activity of many of its derivatives. Consequently, the stereoselective synthesis of this compound enantiomers is of significant importance. The primary strategies to obtain enantiomerically pure target compounds involve either the synthesis from a chiral precursor or the resolution of a racemic mixture.

One of the most common approaches is the use of enantiomerically pure azetidine precursors. Chiral azetidin-3-ones, for instance, serve as versatile intermediates. nih.govnih.gov A flexible synthesis for these chiral ketones has been developed through a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides, which are accessible via chiral sulfinamide chemistry. nih.govnih.gov These chiral azetidin-3-ones can then be converted to chiral 3-aminoazetidines or other 3-substituted azetidines, which are subsequently coupled with a pyrazole moiety.

Another strategy involves the asymmetric synthesis of chiral 3-aminoazetidine derivatives. acs.org For example, highly diastereoselective Mannich-type reactions of N-(diphenylmethylene) glycine (B1666218) esters with a chiral α-chloro-N-p-toluenesulfinylimine have been developed to produce chiral γ-chloro-α,β-diamino acid derivatives. These intermediates can be cyclized to form optically pure trans-3-aminoazetidine-2-carboxylic acid derivatives, which can then be further elaborated to the desired chiral 3-substituted azetidine precursor. nih.govacs.org

In cases where a racemic synthesis is more practical, chiral resolution techniques are employed. While direct resolution of this compound has not been extensively detailed, methods applied to its precursors or analogous compounds are highly relevant. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have demonstrated high efficiency in resolving a variety of chiral pyrazole and azetidine derivatives. nih.govnih.gov The choice of mobile phase, whether normal-phase, polar organic, or reversed-phase, can be optimized to achieve baseline separation of the enantiomers. nih.govcsfarmacie.cz

Furthermore, classical resolution through the formation of diastereomeric salts is a widely used industrial method. google.com This involves reacting the racemic azetidine precursor with a chiral resolving agent, such as a disubstituted tartaric acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. google.com The desired enantiomer of the azetidine precursor can then be recovered from the separated salt.

The optical resolution of racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids has been achieved using (S)-4-benzyl-2-oxazolidinone as a resolving agent to create diastereomeric pairs that can be separated. researchgate.net This highlights the feasibility of resolving chiral azetidine intermediates, which can then be used to synthesize the enantiomerically pure target compound.

Precursor Synthesis and Functionalization Strategies

The construction of this compound relies on the effective synthesis and functionalization of its azetidine and pyrazole precursors.

The synthesis of appropriately substituted azetidine intermediates is a cornerstone for the preparation of the target molecule. A key precursor is a 3-functionalized azetidine that can undergo coupling with the pyrazole ring.

A highly efficient method for the synthesis of 3-(pyrazol-1-yl)azetidine derivatives is the aza-Michael addition. mdpi.com This reaction involves the addition of pyrazole to a methyl (N-Boc-azetidin-3-ylidene)acetate intermediate. This intermediate is typically prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. mdpi.com The subsequent aza-Michael addition of pyrazole, often catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds to yield the desired this compound scaffold. mdpi.com

Table 1: Aza-Michael Addition of Pyrazoles to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Pyrazole Derivative | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1H-Pyrazole | DBU | Acetonitrile | 16 | 83 | mdpi.com |

| 4-Bromo-1H-pyrazole | DBU | Acetonitrile | 16 | 82 | mdpi.com |

| 3-Trifluoromethyl-1H-pyrazole | DBU | Acetonitrile | 16 | 73 | mdpi.com |

Alternatively, 3-aminoazetidine derivatives can be synthesized and utilized. The reductive amination of N-Boc-3-azetidinone is a common method to introduce a variety of substituents at the 3-position. nih.gov Another approach involves the use of N-Boc-3-iodoazetidine, which can be coupled with various nucleophiles, including heterocyclic carboxylates, to form the desired C-N bond. researchgate.net

The pyrazole ring can also be functionalized prior to its coupling with the azetidine moiety. The reactivity of the pyrazole nitrogen atoms is central to these strategies. The synthesis of substituted pyrazoles can be achieved through various methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com

For coupling reactions, particularly those involving palladium catalysis, halogenated pyrazoles are valuable intermediates. mdpi.com For instance, 4-bromo-1H-pyrazole can be used in the aza-Michael addition as previously mentioned, introducing a handle for further functionalization via cross-coupling reactions if desired. mdpi.com

The direct C-H functionalization of pyrazoles has also emerged as a powerful tool. Rhodium(III)-catalyzed oxidative coupling of 5-aryl-1H-pyrazoles with alkynes and acrylates allows for the introduction of substituents at the C4 position of the pyrazole ring. Furthermore, palladium-catalyzed Suzuki coupling reactions of pyrazole triflates with arylboronic acids provide a general protocol for the synthesis of aryl-substituted pyrazoles. These functionalized pyrazoles can then be coupled with the azetidine ring.

Protecting groups are essential in the synthesis of this compound to ensure the chemoselectivity of the reactions.

The nitrogen atom of the azetidine ring is commonly protected with a tert-butoxycarbonyl (Boc) group. The N-Boc group is stable under a variety of reaction conditions, including those used for the functionalization of the pyrazole ring and the coupling reaction. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the final deprotected compound. nih.gov

For the pyrazole ring, the N-H group can act as a ligand for transition metals, which can interfere with cross-coupling reactions. Therefore, protection of the pyrazole nitrogen is often necessary. The ethoxyethyl (EtOEt) group has been used as a protecting group for 3-iodo-1H-pyrazole derivatives in Sonogashira cross-coupling reactions. In other cases, such as the aza-Michael addition, the pyrazole can be used directly without N-protection.

In the context of stereoselective synthesis, the choice of protecting group can be strategic. For example, the t-butanesulfonyl (Bus) group has been used for the synthesis of chiral azetidin-3-ones. This group is advantageous as it can be derived from the readily available chiral t-butanesulfinamides and can be removed under acidic conditions. nih.govnih.gov

The careful selection and application of protecting groups for both the azetidine and pyrazole moieties are critical for the successful and efficient synthesis of this compound and its analogues.

Structure Activity Relationship Sar Studies of 1 Azetidin 3 Yl 1h Pyrazole Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 1-(azetidin-3-yl)-1H-pyrazole derivatives can be significantly modulated by the introduction of various substituents. These modifications can alter the compound's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets.

Influence of Halogenation on Pharmacological Profiles

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. In the context of this compound derivatives, the introduction of halogen atoms can lead to improved potency and selectivity. For instance, the bromine-substituted compound, 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride, is a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The bromine atom can be substituted with other nucleophiles, allowing for the creation of a diverse range of substituted pyrazoles. Research indicates that pyrazole (B372694) derivatives with halogen substituents have shown potential as anticancer agents.

The position and nature of the halogen substituent are critical. For example, in a series of pyrazole derivatives designed as inhibitors of the protein-protein interaction between PEX14 and PEX5, which is vital for parasites like Trypanosoma, modifications on the phenyl ring attached to the pyrazole were explored. acs.org Derivatives with small lipophilic substituents, including halogens, in the meta- and para-positions did not show superior activity compared to the parent compound. acs.org However, in a different study on 1-aryl-1H-pyrazole-imidazoline derivatives, para-substitution with bromine or chlorine on the aryl ring led to increased potency against Trypanosoma cruzi. nih.gov

Furthermore, the introduction of a trifluoromethyl (CF3) group, a common bioisostere for a methyl group, can significantly impact activity. The replacement of a methyl group with a CF3 group can alter the regioselectivity of certain reactions during synthesis. nih.gov The trifluoromethyl group is present in many pharmacologically active fluorinated pyrazoles. mdpi.com

Table 1: Effect of Halogenation on Biological Activity

| Compound/Derivative | Halogen Substituent | Position of Substitution | Observed Effect on Biological Activity | Reference |

| 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride | Bromine | 4-position of pyrazole | Serves as a key intermediate for kinase inhibitors; potential anticancer properties. | |

| 1-aryl-1H-pyrazole-imidazoline derivatives | Bromine, Chlorine | para-position of aryl ring | Increased potency against Trypanosoma cruzi. | nih.gov |

| Phenyl-substituted pyrazolo[4,3-c]pyridines | Various small lipophilic (including halogens) | meta- and para-positions of phenyl ring | No superior activity observed compared to the parent compound. | acs.org |

| 3-(Trifluoromethyl)-substituted pyrazoles | Trifluoromethyl | 3-position of pyrazole | Can alter reaction regioselectivity and is found in many active compounds. | nih.govmdpi.com |

Role of Aromatic and Heteroaromatic Substitutions

Substitutions with aromatic and heteroaromatic rings on the this compound core are pivotal in defining the pharmacological activity. These groups can engage in various non-covalent interactions, such as pi-stacking and hydrogen bonding, with the target protein.

In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, a variety of substituted aromatic and heteroaromatic moieties were introduced as alternatives to a 3,5-dimethylpyrazole (B48361) group. acs.org The study highlighted the importance of these substitutions for activity. acs.org Similarly, in the optimization of meprin α and β inhibitors, 3,5-diarylpyrazole derivatives showed high inhibitory activity, with the aryl moieties likely targeting the S1 and S1'-pockets of the enzymes. nih.gov The introduction of a naphthalene (B1677914) moiety, a larger aromatic system, in place of a phenyl ring in pyrazolo[4,3-c]pyridine derivatives, resulted in a significant increase in potency against the Trypanosoma brucei PEX14–PEX5 protein-protein interaction. acs.org

The type of heteroaromatic ring also plays a crucial role. In a study on pyrazole-based inhibitors, the replacement of a phenyl ring with various heteroaromatic rings was explored to improve properties. nih.gov These heteroaromatic derivatives were identified as promising lead structures due to their favorable selectivity profiles. nih.gov

Table 2: Impact of Aromatic and Heteroaromatic Substitutions

| Core Scaffold | Substitution | Target/Activity | Key Finding | Reference |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | Aromatic and heteroaromatic moieties | NAAA Inhibition | A variety of substitutions were crucial for identifying active compounds. | acs.org |

| 3,5-diarylpyrazole hydroxamic acid derivatives | Aryl moieties | Meprin α and β Inhibition | Aryl groups likely target key pockets of the enzymes, influencing potency. | nih.gov |

| Pyrazolo[4,3-c]pyridines | Naphthalene moieties | T. brucei PEX14–PEX5 PPI | Naphthalene substitution significantly enhanced inhibitory activity compared to phenyl. | acs.org |

| Pyrazole-based inhibitors | Heteroaromatic rings | Various | Heteroaromatic derivatives showed favorable selectivity profiles. | nih.gov |

Effects of Alkyl and Hydroxyl Substituents

Alkyl and hydroxyl substituents, while seemingly simple, can have profound effects on the activity of this compound derivatives by influencing their size, lipophilicity, and hydrogen bonding capacity.

In the SAR of NAAA inhibitors, the size and length of alkyl groups on the pyrazole ring were investigated. acs.org While extending the size of one alkyl group was generally well-tolerated, an n-propyl chain at the 5-position of the pyrazole resulted in a three-fold increase in potency compared to the initial hit compound with two methyl groups. acs.org However, increasing lipophilicity by having two ethyl groups led to a decrease in activity. acs.org This suggests an optimal size and lipophilicity for this position. In another study, the presence of a methyl group on a 1-aryl-1H-pyrazole-imidazoline derivative at the para-position of the aryl ring led to increased potency against T. cruzi. nih.gov

Hydroxyl groups can introduce hydrogen bonding capabilities, which can be critical for target engagement. The replacement of a phenyl ring with a 4-hydroxy-1,2,3-triazole system, which can act as a bioisostere for a phenol, was a successful strategy in a scaffold hopping approach. rsc.org However, in the case of pyrazolo[4,3-c]pyridine derivatives, a hydroxyethyl (B10761427) derivative did not show superior activity compared to the parent compound. acs.org

Table 3: Influence of Alkyl and Hydroxyl Substituents

| Derivative Class | Substituent | Position | Observed Effect | Reference |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | n-propyl | 5-position of pyrazole | 3-fold higher potency compared to dimethyl derivative. | acs.org |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | 3,5-diethyl | 3- and 5-positions of pyrazole | Drop in activity compared to 3-methyl-5-ethyl derivative. | acs.org |

| 1-aryl-1H-pyrazole-imidazoline derivatives | Methyl | para-position of aryl ring | Increased potency against T. cruzi. | nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | Hydroxyethyl | N-1 of pyrazole | No superior activity compared to the parent compound. | acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its biological target. For derivatives of this compound, the flexibility and preferred orientation of the azetidine (B1206935) ring and its substituents, as well as the pyrazole ring, are of significant interest.

The regiochemistry of substitution on the pyrazole ring also has a profound impact on conformation and activity. In a study of pyrazolo[4,3-c]pyridine inhibitors, the N-1 regioisomer was active, while the N-2 regioisomer showed only modest inhibitory activity, which was inconsistent with initial docking predictions. acs.org This underscores the importance of experimental validation of computational models and suggests that subtle conformational differences between regioisomers can lead to significant changes in biological activity.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved properties. nih.govnih.gov These techniques involve replacing a core molecular framework or a functional group with another that maintains similar biological activity but may offer advantages in terms of potency, selectivity, or pharmacokinetic properties.

A successful example of scaffold hopping involved replacing a diiodophenolic core in a potent inhibitor with a 4-hydroxy-1,2,3-triazole scaffold. rsc.org This led to a new series of active compounds. Bioisosteric replacement is also widely used. For instance, the 4-hydroxy-1,2,3-triazole system has been successfully used as a bioisostere for a carboxylic acid group. rsc.org

In the development of NAAA inhibitors, a ring contraction from a piperidine (B6355638) to an azetidine resulted in a complete loss of enzyme inhibition, demonstrating that not all scaffold hops are successful. acs.org Similarly, ring opening of the piperidine led to a drop in activity. acs.org These examples highlight the empirical nature of scaffold hopping and the need for careful design and evaluation.

The pyrazole ring itself is often considered a valuable scaffold in drug design due to its stability and ability to participate in various interactions. nih.gov Its use in scaffold hopping and as a core for further derivatization is a common theme in medicinal chemistry. acs.orgnih.gov

Pharmacological Investigations and Biological Applications of 1 Azetidin 3 Yl 1h Pyrazole Derivatives

Anticancer Activity and Mechanisms

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of anticancer agents, with derivatives demonstrating a wide range of biological activities. nih.govsrrjournals.combohrium.com Research has shown that modifications on the pyrazole ring can significantly influence their efficacy and selectivity against various cancer cell lines. nih.gov The incorporation of the 1-(azetidin-3-yl) moiety offers a novel structural element that can be exploited to fine-tune the pharmacological properties of these compounds, leading to the development of agents with diverse and potent anticancer mechanisms.

Kinase enzymes are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govsemanticscholar.org Derivatives of 1-(azetidin-3-yl)-1H-pyrazole have been explored as scaffolds for potent kinase inhibitors.

c-Met: The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell motility, invasion, and angiogenesis. wikipedia.orggoogle.com Aberrant c-Met signaling is implicated in the progression and metastasis of numerous human cancers. semanticscholar.orggoogle.com A notable example of this scaffold's application is the compound 5-(1-Azetidin-3-yl-1H-pyrazol-4-yl)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, which has been identified as a c-Met inhibitor. google.com The development of such selective c-Met inhibitors is a key strategy in cancer therapy. wikipedia.org

JAK1/2: The Janus kinase (JAK) family, particularly JAK1 and JAK2, are non-receptor tyrosine kinases that mediate signaling for a variety of cytokines and growth factors involved in inflammation and hematopoiesis. nih.govdntb.gov.ua Dysregulation of the JAK-STAT pathway is central to myeloproliferative neoplasms and various inflammatory diseases. Several pyrazole-containing compounds have been developed as potent JAK inhibitors. abmole.com For instance, AZD4205, which incorporates a (3-methoxy-1-methyl-pyrazol-4-yl)amino moiety, is a potent and selective JAK1 inhibitor. researchgate.net

| Compound | Target Kinase | IC₅₀ | Reference |

|---|---|---|---|

| Tofacitinib | JAK3 | 1 nM | abmole.com |

| Ruxolitinib | JAK1/JAK2 | 3.3 nM / 2.8 nM | abmole.com |

| Filgotinib | JAK1/JAK2 | 10 nM / 28 nM | abmole.com |

| AZD1480 | JAK1/JAK2 | 1.3 nM / 0.26 nM | abmole.com |

MEK, ERK1/2: The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus, playing a pivotal role in cell proliferation and survival. nih.govmdpi.com Consequently, components of this pathway, such as MEK1/2 and ERK1/2, are attractive targets for cancer therapy. nih.gov Research into 1,3,5-trisubstituted-1H-pyrazole derivatives has demonstrated their potential as inhibitors of ERK kinases, highlighting the utility of the pyrazole scaffold in targeting this critical oncogenic pathway. nih.gov

Inducing apoptosis (programmed cell death) and arresting the cell cycle are key strategies for eliminating cancer cells. nih.gov Pyrazole derivatives have been shown to exert their anticancer effects through these mechanisms. nih.govwaocp.org

Studies on various pyrazole compounds have demonstrated their ability to trigger apoptosis by activating pro-apoptotic proteins such as Bax and p53, and executioner caspases like Caspase-3. nih.govnih.gov For example, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f) was found to be a potent inducer of apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.govwaocp.org This was accompanied by an increase in reactive oxygen species (ROS) production and enhanced caspase-3 activity. nih.govwaocp.org Furthermore, this compound induced cell cycle arrest in the S phase, thereby inhibiting cancer cell proliferation. waocp.org

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 1 (Pyrazole Derivative) | MCF-7 | Breast Cancer | 17.8 ± 0.5 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 4.4 ± 0.4 | nih.gov | |

| HCT-116 | Colorectal Carcinoma | 4.2 ± 0.2 | nih.gov | |

| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h) | waocp.org |

| 6.45 (48h) | waocp.org |

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) represents a novel therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of a PROTAC.

The this compound framework has been identified as a useful rigid linker in PROTAC development. sigmaaldrich.comsigmaaldrich.com Specific derivatives, such as 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid, are employed to provide structural rigidity to the linker region. sigmaaldrich.com This rigidity can influence the three-dimensional orientation of the degrader, which is crucial for the formation of a stable ternary complex (Target-PROTAC-E3 ligase) and for optimizing drug-like properties. sigmaaldrich.com

| Compound Name | Application | Reference |

|---|---|---|

| 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid | Rigid linker for PROTAC® development | sigmaaldrich.com |

| 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid | Rigid linker for PROTAC® development | sigmaaldrich.com |

Tryptophan 2,3-dioxygenase (TDO2) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. nih.govwikipedia.org In the tumor microenvironment, the expression of TDO2 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. nih.govmdpi.com This process suppresses the host's immune response, particularly T-cell function, thereby allowing the tumor to evade immune destruction and promoting its survival and growth. nih.govnih.gov

Consequently, TDO2 has been identified as a significant target for cancer immunotherapy. nih.govworktribe.com Inhibition of TDO2 can restore local tryptophan levels, reverse immune suppression, and enhance the efficacy of antitumor immune responses. nih.govwikipedia.org While specific inhibitors based on the this compound scaffold have not been extensively detailed in the provided context, the development of small molecule TDO2 inhibitors is an active area of cancer research, with various chemical scaffolds being investigated for their therapeutic potential. nih.govmdpi.com

Antimicrobial Properties

In addition to their anticancer effects, pyrazole derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govmdpi.com The rise of antibiotic-resistant bacterial strains has created an urgent need for new antimicrobial agents, and pyrazole-based compounds represent a promising class of molecules in this field. nih.govnih.gov

Derivatives of pyrazole have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.org The mechanism of action can vary, but it is often related to the specific substitutions on the pyrazole ring, which can influence the compound's ability to penetrate the bacterial cell wall or inhibit essential microbial enzymes. nih.gov

Research has identified several pyrazole derivatives with potent antibacterial effects. For instance, certain hydrazone derivatives of pyrazole have shown remarkable antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that are lower than standard drugs like chloramphenicol. nih.gov One such compound, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a), displayed MIC values in the range of 62.5–125 µg/mL against tested bacteria. nih.gov Other studies have reported on imidazo-pyridine substituted pyrazoles that act as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml against several Gram-negative strains. nih.gov

| Compound Type/Name | Activity Metric | Value | Target Bacteria | Reference |

|---|---|---|---|---|

| Compound 21a (Hydrazone derivative) | MIC | 62.5–125 µg/mL | Various bacteria | nih.gov |

| Imidazo-pyridine substituted pyrazoles | MBC | <1 µg/mL | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa) | nih.gov |

| Thiazolidinone-clubbed pyrazoles | MIC | 16 µg/mL | E. coli | nih.gov |

Antifungal Activity

The pyrazole nucleus is a well-established pharmacophore in the development of antifungal agents, present in several commercial fungicides. nih.gov Research into pyrazole derivatives has revealed significant activity against a wide range of phytopathogenic and human-pathogenic fungi. mdpi.com

A study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates demonstrated their efficacy against various plant pathogenic fungi. nih.govmdpi.com One isoxazolol pyrazole carboxylate derivative, in particular, exhibited potent activity against Rhizoctonia solani, with a median effective concentration (EC₅₀) value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol in the same assay. nih.govresearchgate.net Similarly, another series of pyrazole-4-carboxamide derivatives containing an ether group were developed as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs), a validated target for fungicides. acs.org

Further investigations into pyrazole analogues bearing an aryl trifluoromethoxy group also identified compounds with high antifungal activity. nih.gov One derivative showed an inhibition rate of 81.22% against Fusarium graminearum, slightly higher than the commercial fungicide pyraclostrobin. nih.gov The structure-activity relationship (SAR) analysis from this study suggested that the substituents on both the pyrazole ring and other parts of the molecule play a significant role in determining the antifungal potency. nih.gov

| Compound Class | Fungal Strain | Activity (EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | nih.govresearchgate.net |

| Isoxazolol Pyrazole Carboxylate (7ai) | Alternaria porri | 2.24 | nih.gov |

| Pyrazole Analogue (1v) | Fusarium graminearum | Comparable to Pyraclostrobin | nih.gov |

| Pyrazole Carboxamide (7d) | Rhizoctonia solani | 0.081 | acs.org |

| Pyrazole Carboxamide (12b) | Rhizoctonia solani | 0.052 | acs.org |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. nih.gov Both pyrazole and azetidine (B1206935) moieties have been incorporated into compounds with promising antitubercular activity.

Research on 1,3-disubstituted pyrazole derivatives led to the identification of compounds with significant activity against the H37Ra strain of M. tuberculosis, with minimum inhibitory concentration (MIC) values as low as 5.04 μg/mL. nih.gov Another study on 1,3,5-trisubstituted pyrazoles also reported compounds with remarkable activity, showing MICs in the low micromolar range. nih.gov Structure-activity relationship studies in this series indicated that a cyclic amine at position three of the pyrazole ring had a strong influence on the antimycobacterial activity. nih.gov

On the other hand, azetidine-containing compounds have also been explored as antitubercular agents. A series of spirocyclic azetidines demonstrated high in vitro activity against the H37Rv strain of M. tuberculosis, with two compounds showing lower MICs than the first-line drug isoniazid. mdpi.com Additionally, various N-[(2-oxo-3-chloro-4-substituted phenyl-azetidineimino)-propyl] derivatives have been synthesized and evaluated, with some showing moderate to excellent antitubercular activity. jocpr.com The combination of these two pharmacophores in a single molecule, as in the this compound scaffold, represents a logical strategy for developing new antitubercular leads.

| Compound Class | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3-Disubstituted Pyrazole (6b) | H37Ra | 5.04 μg/mL | nih.gov |

| 1,3,5-Trisubstituted Pyrazole (6) | H37Rv | 0.3 μM | nih.gov |

| Pyrazolylpyrazoline-Triazole Hybrid (9k) | H37Rv | 12.5 μg/mL | nih.gov |

| Pyrazolylpyrazoline-Triazole Hybrid (9o) | H37Rv | 12.5 μg/mL | nih.gov |

| Spirocyclic Azetidines | H37Rv | Lower than Isoniazid | mdpi.com |

Anti-inflammatory and Analgesic Effects

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in this therapeutic area. alliedacademies.orgnih.govresearchgate.net Derivatives of pyrazole have been extensively studied for their ability to reduce inflammation and alleviate pain. nih.govresearchgate.net

One study investigated a novel pyrazole derivative, FR140423, and found it to have potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models, being two- to three-fold more potent than indomethacin. nih.gov This compound also demonstrated significant anti-hyperalgesic effects. nih.gov Interestingly, unlike traditional NSAIDs, it also produced a morphine-like analgesic effect in the tail-flick test, which was reversible by the opioid antagonist naloxone. nih.gov Other studies have also reported on various pyrazole derivatives possessing significant anti-inflammatory and analgesic properties. alliedacademies.orgrjpbr.com

COX-2 Inhibition

The anti-inflammatory mechanism of many pyrazole-based NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov A significant breakthrough in this area was the development of selective COX-2 inhibitors, which offered a better gastrointestinal safety profile compared to non-selective NSAIDs. The pyrazole-containing drug Celecoxib is a well-known example of a selective COX-2 inhibitor. nih.govresearchgate.net

Numerous research efforts have focused on designing novel pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.govdntb.gov.ua One study reported a series of pyrazole-pyridazine hybrids, with the most active compounds showing higher COX-2 inhibitory action than celecoxib, with IC₅₀ values as low as 1.15 μM. rsc.org Another investigation of a pyrazole derivative, AD 532, also identified it as a promising COX-2 inhibitor with potent anti-inflammatory activity. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their design, and researchers have successfully synthesized pyrazole derivatives with high selectivity indices. nih.gov

| Compound Class | COX-2 IC₅₀ | Reference |

|---|---|---|

| Pyrazole-Pyridazine Hybrid (6f) | 1.15 μM | rsc.org |

| Pyrazole-Pyridazine Hybrid (5f) | 1.50 μM | rsc.org |

| Substituted Pyrazole (11) | 0.043 μM | nih.gov |

| Substituted Pyrazole (12) | 0.049 μM | nih.gov |

| Bipyrazole (10) | Distinctive COX-2 Inhibition | nih.gov |

Modulation of Cytokine Production (e.g., IL-6, TNF-α)

Beyond COX inhibition, the anti-inflammatory effects of pyrazole derivatives can also be attributed to their ability to modulate the production of pro-inflammatory cytokines. These signaling molecules, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play a crucial role in orchestrating the inflammatory response. nih.gov

A study on pyrazole-pyridazine hybrids demonstrated that the most potent COX-2 inhibitors could also significantly inhibit the generation of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. rsc.orgnih.gov Another research group discovered novel pyrazole derivatives that acted as potent inhibitors of the NF-κB transcription factor. nih.gov Since NF-κB is a key regulator of cytokine gene expression, its inhibition by these compounds led to a significant reduction in the levels of TNF-α, IL-1β, and IL-6. nih.gov This dual action of inhibiting both prostaglandin and cytokine pathways suggests that pyrazole derivatives could be particularly effective in managing complex inflammatory conditions.

Neuropharmacological Activities

The versatility of the pyrazole scaffold extends to the central nervous system, where its derivatives have been investigated for a range of neuropharmacological activities.

Antidepressant and Anxiolytic Potential

Preliminary research has highlighted the potential of pyrazole and pyrazoline derivatives as antidepressant and anxiolytic agents. mdpi.com A study focusing on 2-pyrazoline (B94618) derivatives identified compounds with significant antidepressant and anti-anxiety activities in various in vivo behavioral models. researchgate.net

The mechanism of action for these neuropharmacological effects was explored through molecular docking studies, which suggested that the synthesized derivatives were potential inhibitors of the Monoamine Oxidase A (MAO-A) enzyme. researchgate.net MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine, and its inhibition is a validated strategy for treating depression and anxiety disorders. The docking experiments revealed that the most potent derivatives formed key interactions with amino acid residues at the binding site of the MAO-A protein. researchgate.net These findings indicate that the pyrazole scaffold is a promising template for the development of novel agents for neuropsychiatric disorders.

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been explored in models of neurotoxicity. A series of twelve 3-(1H-pyrazole-1-yl)-N-propananilide derivatives were synthesized and evaluated for their ability to protect against 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity in the SH-SY5Y human neuroblastoma cell line. nih.gov All tested compounds demonstrated neuroprotective activity against the 6-OHDA model. nih.gov

Further investigation into the mechanism of action for the most potent compounds revealed that their protective effects are linked to the modulation of apoptotic pathways. nih.gov Specifically, these derivatives were found to decrease the expression levels of Bax, a pro-apoptotic protein from the B-cell lymphoma-2 family, and to reduce the activation of caspase-3. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade. nih.gov By inhibiting these key components of the cell death pathway, the pyrazole derivatives demonstrated their capacity to mitigate neuronal damage in this in vitro model of Parkinson's disease. nih.gov

| Compound Class | Neuroprotective Activity | Mechanism of Action |

| 3-(1H-pyrazole-1-yl)-N-propananilide derivatives | Protection against 6-OHDA-induced neurotoxicity in SH-SY5Y cells. nih.gov | Decreased expression of pro-apoptotic Bax protein and reduced activation of caspase-3. nih.gov |

Antiparasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern for which new therapeutic options are urgently needed. nih.gov Pyrazole-containing scaffolds have emerged as a promising area of research for the development of novel anti-T. cruzi agents. rsc.orgwikipedia.org Various hybrid molecules incorporating the pyrazole ring have been synthesized and tested against different life stages of the parasite.

Studies on pyrazole-thiadiazole derivatives revealed activity against both intracellular amastigotes and trypomastigotes. rsc.orgrsc.org The most active compounds, such as derivatives 1c (2,4-diCl) and 2k (4-NO2), showed potent activity against the clinically relevant amastigote form. rsc.org Ultrastructural analysis using scanning electron microscopy on trypomastigotes treated with derivative 1c showed significant morphological changes, including the detachment of the flagellum from the parasite's body. rsc.orgrsc.org

Similarly, pyrazole-benzimidazole hybrids have demonstrated potent activity against intracellular amastigotes, with compounds 1i and 1j exhibiting IC50 values of 6.6 µM and 9.4 µM, respectively, along with high selectivity indices (>45). nih.gov These compounds were also effective in reducing the parasite load in 3D cardiac spheroid models, a system that mimics the key target tissue in chronic Chagas disease. nih.gov The mechanism for some pyrazole derivatives is believed to involve the inhibition of cruzain, a critical cysteine protease of the parasite. wikipedia.orgnih.gov

| Compound Series | Target Organism | Activity | IC50 Values |

| Pyrazole-thiadiazole derivatives | Trypanosoma cruzi (intracellular amastigotes) | Antiparasitic | 1c : IC50 = 3.8 µM; 2k : IC50 = 3.5 µM rsc.org |

| Pyrazole-imidazoline derivatives | Trypanosoma cruzi (intracellular amastigotes) | Antiparasitic | 1e : IC50 = 76.5 µM; 1k : IC50 = 72.2 µM (against trypomastigotes) wikipedia.org |

| Pyrazole-benzimidazole derivatives | Trypanosoma cruzi (intracellular amastigotes) | Antiparasitic | 1i : IC50 = 6.6 µM; 1j : IC50 = 9.4 µM nih.gov |

Enzyme Inhibition (excluding kinases)

Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoaminergic neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric disorders. bioworld.com Pyrazole and its reduced form, pyrazoline, can be considered cyclic hydrazine (B178648) moieties, a chemical feature present in early MAO inhibitors. bioworld.com A novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit the A and B isoforms of MAO.

The study found that these new compounds were reversible, potent, and highly selective inhibitors of MAO-A over MAO-B. The stereochemistry of the compounds was shown to be a significant factor in their biological activity. After separating the enantiomers of the most potent compounds, 6 and 11 , it was found that the inhibitory activity and selectivity were enhanced. For example, the (-)-6 enantiomer displayed a Ki value of 2 nM for MAO-A and a selectivity index (SI) of 165,000, indicating a very high preference for the MAO-A isoform.

| Compound | Target Enzyme | Ki (MAO-A) | Selectivity Index (SI = Ki(MAO-B)/Ki(MAO-A)) |

| (-)-6 | MAO-A | 2 nM | 165,000 |

| (+)-6 | MAO-A | 6 nM | 166,666 |

| (-)-11 | MAO-A | 4 nM | 80,000 |

| (+)-11 | MAO-A | 7 nM | 38,571 |

Bacterial DNA gyrase is a well-established target for antibacterial agents. Several series of pyrazole derivatives have been designed and synthesized as potential DNA gyrase inhibitors. A study focusing on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs identified compounds with potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Bacillus subtilis.

Compound 3k from this series was particularly effective, with IC50 values of 0.15 µg/mL against S. aureus DNA gyrase and 0.25 µg/mL against B. subtilis DNA gyrase. A strong correlation was observed between the enzyme inhibition values (IC50) and the minimum inhibitory concentrations (MICs) against the bacteria, suggesting that the antibacterial effect of these compounds is mediated through the inhibition of DNA gyrase. Other research on 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives also confirmed that the most active antimicrobial compounds possessed DNA gyrase inhibition potency comparable to that of ciprofloxacin.

| Compound Series | Target Enzyme | Potency |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | S. aureus DNA gyrase | 3k : IC50 = 0.15 µg/mL |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | B. subtilis DNA gyrase | 3k : IC50 = 0.25 µg/mL |

| 3-[(1H-pyrazol-3-yl)imino]indolin-2-one | DNA gyrase | Inhibition comparable to ciprofloxacin |

| Benzofuran–pyrazole hybrid | E. coli DNA gyrase B | Compound 9 : IC50 = 9.80 µM |

No information is available in the provided sources regarding the specific activity of this compound derivatives as inhibitors of Protein Farnesyltransferase.

To the user,

Following a comprehensive search of scientific literature, we were unable to locate any studies specifically investigating the α-amylase or alkaline phosphatase inhibitory activities of "this compound" or its derivatives. The current body of published research does not appear to contain data on the pharmacological effects of this particular chemical scaffold on the enzymes you have specified.

Therefore, we are unable to generate the requested article with the provided outline, as it would require data that is not available in the public domain. The strict adherence to the specified chemical compound and the detailed outline cannot be fulfilled without relevant research findings.

We recommend consulting broader research on pyrazole derivatives for their general enzyme inhibitory activities, but please be aware that this information will not pertain specifically to the "this compound" core structure.

We apologize for any inconvenience this may cause.

Computational and in Silico Studies

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as a derivative of 1-(azetidin-3-yl)-1H-pyrazole, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net Extensive docking studies have been performed on various pyrazole (B372694) derivatives to screen for potential inhibitors against a range of therapeutic targets. nih.govresearchgate.netnih.gov

In studies targeting enzymes like receptor tyrosine kinases and protein kinases, which are crucial in cancer progression, pyrazole derivatives have shown promise. nih.govresearchgate.net For instance, docking simulations of pyrazole-containing compounds into the active sites of VEGFR-2, Aurora A, and CDK2 have revealed favorable binding energies and interaction patterns. nih.govresearchgate.net The pyrazole ring often participates in key hydrogen bonds and van der Waals interactions within the enzyme's binding pocket. nih.govresearchgate.net For example, derivatives of pyrazol-1-yl azetidin-2-one (B1220530) have been designed and docked against microbial and inflammatory protein targets, such as E. coli (PDB ID: 3GI9) and cyclooxygenase (PDB ID: 5COX), demonstrating that the scaffold influences pharmacological activity.

Molecular dynamics (MD) simulations are then used to assess the stability of these docked complexes over time. nih.govmdpi.com By simulating the movements of the ligand and protein, MD can confirm whether the initial binding pose is maintained and provide a more dynamic picture of the interactions. nih.gov For pyrazole-carboxamides designed as carbonic anhydrase inhibitors, 50-nanosecond MD simulations confirmed that the most active compounds formed stable complexes within the enzyme's active site, showing only minor conformational changes. nih.gov

| Target Protein | PDB ID | Ligand Type | Predicted Binding Energy (kcal/mol) | Key Interactions |

| VEGFR-2 | 2QU5 | Pyrazole-thiadiazole derivative | -10.09 | Hydrogen bonds, vdW + Hbond + desolv energy |

| Aurora A Kinase | 2W1G | Pyrazole-thiadiazole derivative | -8.57 | Hydrogen bonds, vdW + Hbond + desolv energy |

| CDK2 | 2VTO | Pyrazole-thiadiazole derivative | -10.35 | Hydrogen bonds, vdW + Hbond + desolv energy |

| Carbonic Anhydrase I | 2CAB | Pyrazole-carboxamide | - | Stable binding pose in active site |

| Carbonic Anhydrase II | 1CA2 | Pyrazole-carboxamide | - | Stable binding pose in active site |

| E. coli receptor | 3GI9 | Pyrazol-1-yl azetidin-2-one | - | Hydrogen bonding, pi-cation, pi-alkyl interactions |

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net These methods are used to calculate properties like frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscientific.net The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

For various pyrazole derivatives, DFT calculations at levels such as B3LYP/6-31G(d) have been used to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.net Studies on compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reveal a planar conformation stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov The analysis of HOMO-LUMO energies helps to elucidate the charge transfer interactions within the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For pyrazole derivatives, the MEP map typically shows negative potential around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors.

| Compound Type | DFT Method | Key Findings |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | Planar geometry, characterized vibrational frequencies, identified electronic properties. nih.gov |

| 4,5-dihydro-1H-pyrazol derivatives | B3LYP | Optimized molecular geometry, determined FMO energies and Mulliken charges. researchgate.net |

| 1H-pyrazole-3-carboxylic acid | B3LYP/6-311++G(d,p) | Calculated FMO energies, NLO parameters, and investigated intermolecular hydrogen bonds. researchgate.net |

| Substituted N-thiocarbamoyl pyrazolines | - | Explored electronic and physicochemical properties to evaluate biological activities. ekb.eg |

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are essential for evaluating the drug-likeness and pharmacokinetic profile of a compound early in the discovery process. nih.gov Web-based tools like SwissADME and pkCSM are commonly used to calculate physicochemical properties and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.netsemanticscholar.org

For numerous series of pyrazole and azetidine (B1206935) derivatives, ADME properties have been computationally predicted. ekb.egresearchgate.netjohnshopkins.edu These predictions cover a range of parameters including water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. For instance, studies on novel azetidin-2-one derivatives showed that the compounds satisfied Swiss-ADME parameters, indicating they are likely to be orally active. researchgate.net Similarly, pyrazole-linked methylenehydrazono-thiazole derivatives were predicted to have a favorable pharmacokinetic profile with high absorption percentages. ekb.eg Compounds that adhere to Lipinski's rules (e.g., molecular weight < 500, logP < 5) are considered more likely to be developed into orally administered drugs. ijfmr.com

| Compound Series | Prediction Tool | Predicted Properties | Drug-Likeness Compliance |

| Pyrazole derivatives | SwissADME, pkCSM | Drug-likeness, pharmacokinetics, ADME profiles. nih.gov | Varies by derivative |

| Azetidin-2-one derivatives | Swiss-ADME | Orally active, satisfactory pharmacokinetic parameters. researchgate.net | Fulfills Lipinski rules |

| Pyrazolo[1,5-a]pyrimidine derivatives | In silico tools | Physicochemical properties, ADME, toxicity. johnshopkins.edu | Good results for some products |

| Pyrazole-linked methylenehydrazono-thiazole | In silico tools | Favorable pharmacokinetics, high % absorption (78-92%). ekb.eg | Lipinski's rules met by several compounds |

| Pyrazole-indole molecules | pkCSM | ADMET prediction. semanticscholar.org | Considered candidates for drug development |

Toxicity Profiling (e.g., Mutagenicity, Cytotoxicity, Neurotoxicity)

In silico toxicity profiling is a crucial step to flag potential safety issues before a compound advances to preclinical testing. Computational models can predict various toxicity endpoints, helping to prioritize compounds with a lower risk of adverse effects. ijfmr.comnih.gov

Using platforms such as ProTox-II, researchers have assessed the toxicity profiles of pyrazole and pyrazoline derivatives. ijfmr.com These predictions often include LD50 values (the lethal dose for 50% of a test population), as well as risks for hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. ijfmr.comnih.gov For a series of novel pyrazoline derivatives, online toxicity prediction showed that most compounds fell into Class IV (indicating high LD50 values and relative safety) and were predicted to be non-hepatotoxic, non-mutagenic, and non-cytotoxic. ijfmr.com Similarly, in silico predictions for pyrazolyl tetrazole derivatives designed as antiproliferative agents indicated that their toxicity profiles were promising. nih.govresearchgate.net

| Compound Series | Prediction Tool | Predicted Toxicity Endpoints | Results |

| Pyrazoline derivatives | ProTox-II | LD50, Hepatotoxicity, Mutagenicity, Cytotoxicity, Carcinogenicity. ijfmr.com | Most compounds in Class IV; non-hepatotoxic, non-mutagenic, non-cytotoxic. ijfmr.com |

| Pyrazolyl tetrazoles | In silico models | General toxicities, drug score. nih.gov | Promising toxicity and drug score profiles. nih.govresearchgate.net |

| Pyrazole derivatives | pkCSM | AMES toxicity, hERG I inhibitor, Hepatotoxicity. nih.gov | Varies by derivative |

| Pyrazole-carboxamides | ADMET analysis | AMES toxicity. nih.gov | Predicted to be non-toxic. nih.gov |

Analytical and Spectroscopic Characterization of 1 Azetidin 3 Yl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-(azetidin-3-yl)-1H-pyrazole, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) and azetidine (B1206935) rings. The three protons on the pyrazole ring typically appear as multiplets or doublets of doublets in the aromatic region. mdpi.com The protons on the azetidine ring, including the methine proton at the point of attachment (C3) and the two methylene (B1212753) groups, would appear in the aliphatic region of the spectrum. rsc.org For N-Boc protected derivatives, a characteristic singlet for the nine protons of the tert-butoxycarbonyl group appears at approximately 1.47 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For pyrazole derivatives, the carbon signals appear in the aromatic region (typically δ 105–140 ppm). mdpi.comresearchgate.net The carbons of the azetidine ring are observed in the aliphatic region. rsc.org The specific chemical shifts are sensitive to substitution on either ring.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a powerful tool for distinguishing between isomeric pyrazole structures. The nitrogen chemical shifts and their coupling constants with adjacent protons can provide definitive evidence for the position of substitution on the pyrazole ring. ias.ac.in

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Moieties

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5-7.7 | ~140 |

| Pyrazole C4-H | ~6.2-6.3 | ~106 |

| Pyrazole C5-H | ~7.5-7.7 | ~129 |

| Azetidine C3-H (methine) | ~3.7-4.0 | ~34-35 |

Note: The data presented are approximate values based on typical shifts for pyrazole and azetidine ring systems found in various derivatives and may vary depending on the solvent and specific substitution patterns. mdpi.comrsc.orgresearchgate.net

Mass Spectrometry (MS and HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compounds.

MS and HRMS: For this compound (C₆H₉N₃), the monoisotopic mass is 123.0797 g/mol . uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. rsc.org Common adducts observed in electrospray ionization (ESI) include [M+H]⁺ and [M+Na]⁺. rsc.orguni.lu The fragmentation patterns observed in mass spectrometry can also offer structural information. Pyrazole rings may fragment through the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 124.0869 |

| [M+Na]⁺ | 146.0689 |

| [M+K]⁺ | 162.0428 |

Source: Predicted values from public chemical databases. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For pyrazole derivatives, characteristic bands include C=N and C=C stretching vibrations within the aromatic ring, typically observed in the 1600-1450 cm⁻¹ region. mdpi.comrsc.orgwisdomlib.org C-H stretching vibrations for the aromatic pyrazole ring appear above 3000 cm⁻¹. The azetidine ring will show aliphatic C-H stretching vibrations below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole C-H | Stretching | 3100 - 3150 |

| Azetidine C-H | Stretching | 2850 - 2960 |

| Pyrazole C=N, C=C | Ring Stretching | 1450 - 1600 |

Note: These are typical ranges and can be influenced by molecular structure and sample state. mdpi.comrsc.orgresearchgate.net

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique is crucial for confirming the empirical formula of a newly synthesized compound. The calculated elemental composition for this compound (C₆H₉N₃) serves as a benchmark against which experimental results are compared to verify purity. mdpi.comrsc.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage |

|---|---|---|---|

| Carbon | C | 12.011 | 58.51% |

| Hydrogen | H | 1.008 | 7.37% |

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are essential for monitoring reaction progress, assessing purity, and purifying this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions by separating the components of a reaction mixture. rsc.org The retention factor (Rf) value is dependent on the compound's structure, the stationary phase (e.g., silica (B1680970) gel), and the mobile phase (solvent system). Visualization is often achieved using a UV lamp or chemical staining agents. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. It is widely used to determine the purity of final products. Analytical reports for commercial samples of related compounds, such as 1-(azetidin-3-yl)-4-iodo-1H-pyrazole hydrochloride, often include HPLC data to confirm purity. bldpharm.com The retention time of a compound is a characteristic feature under specific chromatographic conditions (e.g., column, mobile phase, flow rate).

Table 5: Applications of Chromatographic Techniques

| Technique | Primary Application | Key Parameter |

|---|---|---|

| TLC | Reaction Monitoring, Qualitative Purity Check | Retention Factor (Rf) |

Patent Landscape and Intellectual Property Analysis

Analysis of Patented 1-(azetidin-3-yl)-1H-pyrazole Derivatives

The core structure of this compound has been extensively modified to generate a range of derivatives with specific therapeutic applications. A significant portion of the patented inventions center on the development of Janus kinase (JAK) inhibitors. These enzymes play a crucial role in cell signaling pathways that are often dysregulated in inflammatory diseases and cancers.

One of the most prominent examples is found in the patent literature for Itacitinib , a potent and selective JAK1 inhibitor. The chemical structure of Itacitinib incorporates the this compound moiety as a central building block. Specifically, the patented compound is often a derivative, such as {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile. This complex molecule has been investigated for the treatment of various cancers, including myelofibrosis.

Another notable example from the patent literature is the compound 4-[3-(cyanomethyl)-3-(3′,5′-dimethyl-1H,1′H-4,4′-bipyrazol-1-yl)azetidin-1-yl]-2,5-difluoro-N-[(1S)-2,2,2-trifluoro-1-methylethyl]benzamide . This derivative, which features a bipyrazole substitution, is also being explored for its JAK inhibitory activity and its potential in treating a range of conditions from autoimmune diseases to myeloproliferative disorders.

The following interactive data table provides a summary of representative patented derivatives of this compound:

| Derivative Name/Identifier | Therapeutic Target | Indication(s) | Key Structural Features |

| Itacitinib precursor | JAK1/JAK2 | Myelofibrosis, Cancer | Pyrrolo[2,3-d]pyrimidine substituent |

| Bipyrazole derivative | JAK1 | Autoimmune diseases, Cancer, Myeloproliferative disorders | Bipyrazole and difluorobenzamide moieties |

| Indole derivative | Not specified | Not specified | Benzenesulfonyl-fluoroindole substituent |

These examples highlight a clear trend of utilizing the this compound scaffold as a versatile platform for generating highly specific kinase inhibitors. The azetidine (B1206935) ring provides a three-dimensional structure that can be strategically functionalized to achieve desired potency and selectivity.

Key Patent Holders and Research Trends

The intellectual property surrounding this compound derivatives is largely dominated by pharmaceutical companies focused on oncology and immunology. A thorough analysis of the patent landscape identifies Incyte Corporation as a primary innovator in this field. The company holds numerous patents covering a wide range of JAK inhibitors that incorporate the azetidinyl pyrazole (B372694) scaffold, including those related to Itacitinib.

Other major pharmaceutical entities are also active in the broader field of pyrazole-based kinase inhibitors, suggesting a competitive environment. While not all may have patents specifically claiming the this compound core, their research into similar structures indicates a strong interest in this chemical space.

The overarching research trend is the design of highly selective kinase inhibitors. The promiscuity of early kinase inhibitors often led to off-target effects and undesirable side effects. The current focus is on developing drugs that can differentiate between closely related kinases, such as the different members of the JAK family. This selectivity is often achieved through meticulous medicinal chemistry efforts, modifying the peripheral substituents on the this compound core to optimize interactions with the target enzyme's active site. The ultimate goal is to create safer and more effective treatments for a variety of diseases.

Freedom-to-Operate (FTO) Analyses

For any organization aiming to develop and commercialize a new therapeutic agent based on the this compound scaffold, conducting a thorough Freedom-to-Operate (FTO) analysis is a critical step. An FTO analysis is a due diligence process to determine whether a proposed product or technology infringes on the valid intellectual property rights of third parties.

Given the dense patent landscape surrounding kinase inhibitors and specifically, derivatives of this compound, an FTO analysis in this area would be a complex undertaking. It would involve:

A comprehensive search of patent databases to identify all relevant patents and patent applications.

A detailed legal and technical analysis of the claims of these patents to assess the risk of infringement. This includes evaluating the scope of the claims, the patent's validity, and its expiration date.

An assessment of the geographic scope of the patents, as patent rights are territorial.

The outcome of an FTO analysis can significantly influence a company's strategic decisions. If a high risk of infringement is identified, the company may choose to:

License the relevant patents from the patent holder.

Design around the patented technology by modifying their own compound to avoid infringement.

Challenge the validity of the blocking patents.

Abandon the project if the risk is deemed too high.

In the context of this compound derivatives, the extensive patent portfolio of companies like Incyte Corporation would be a major consideration in any FTO analysis. New entrants to this field would need to carefully navigate this existing intellectual property to avoid costly litigation and ensure a clear path to market for their own innovations. The strategic importance of a robust FTO analysis cannot be overstated in this competitive and highly valuable area of pharmaceutical research.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies

While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will likely focus on more advanced and efficient synthetic methodologies to generate a diverse library of 1-(azetidin-3-yl)-1H-pyrazole analogs. nih.govresearchgate.net

Key areas for development include:

Multicomponent Reactions (MCRs): The application of MCRs offers a powerful strategy for the rapid assembly of structurally complex pyrazole derivatives from simple starting materials in a single step. rsc.orgnih.govrsc.org Developing a robust MCR protocol for this scaffold would enhance synthetic efficiency and facilitate the creation of diverse compound libraries for biological screening. nih.gov

Flow Chemistry: Continuous flow synthesis presents significant advantages over traditional batch processing, including improved safety, enhanced reaction control, higher yields, and easier scalability. springerprofessional.debohrium.comdurham.ac.uknih.gov Implementing flow chemistry for the synthesis of the azetidine (B1206935) precursor or the final pyrazole coupling could streamline production and allow for the safe handling of reactive intermediates. durham.ac.uknih.gov

Advanced Catalysis: Exploring novel catalytic systems, such as metal-catalyzed or organocatalyzed reactions, could provide milder and more regioselective pathways to functionalized azetidinyl-pyrazoles. researchgate.netmdpi.com Photocatalysis, for instance, has been applied to pyrazole synthesis and could offer new routes for derivatization. researchgate.net Recent advancements in using computational models to guide the synthesis of challenging heterocycles like azetidines can also accelerate the discovery of efficient reaction pathways. bioquicknews.commit.edu

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole nucleus is a core component of drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases. mdpi.comias.ac.innih.gov The azetidine ring is often incorporated into molecules to improve physicochemical properties such as solubility and metabolic stability, and it is a valuable motif in medicinal chemistry. rsc.orgnih.gov The combination of these two rings in this compound suggests a broad potential for biological activity that warrants extensive investigation.

Future research should focus on:

Kinase Inhibition: Pyrazole-based scaffolds are prevalent in numerous FDA-approved protein kinase inhibitors used in oncology. mdpi.comnih.govresearchgate.net Systematic screening of this compound derivatives against panels of kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus kinases (JAKs), could identify new anticancer or anti-inflammatory agents. mdpi.comnih.gov

Neurodegenerative Disorders: Pyrazoline derivatives have shown potential as inhibitors of enzymes implicated in neurodegenerative conditions, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). acs.orgnih.gov Given that the azetidine moiety can enhance blood-brain barrier permeability, this class of compounds could be promising for developing treatments for Alzheimer's or Parkinson's disease. nih.govnih.gov